![molecular formula C4H8N2 B2554204 1,4-二氮杂双环[2.1.1]己烷 CAS No. 397864-25-4](/img/structure/B2554204.png)

1,4-二氮杂双环[2.1.1]己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4-Diazabicyclo[2.1.1]hexane is a valuable saturated bicyclic structure that is incorporated in newly developed bio-active compounds . It plays an increasingly important role, while still being underexplored from a synthetic accessibility point of view .

Synthesis Analysis

The synthesis of 1,4-Diazabicyclo[2.1.1]hexane involves a photocatalytic cycloaddition reaction that provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . This process involves the sensitization of a bicyclo[1.1.0]butane followed by cycloaddition with an alkene .

Molecular Structure Analysis

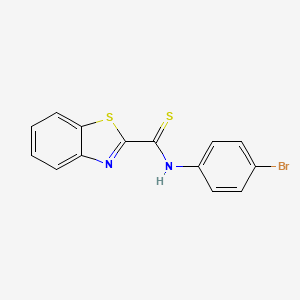

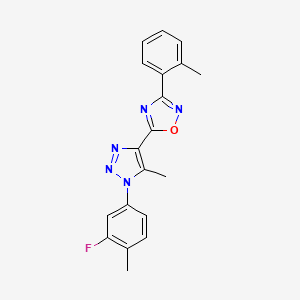

The molecular structure of 1,4-Diazabicyclo[2.1.1]hexane is represented by the linear formula C4H8N2 . Its InChI code is 1S/C4H8N2/c1-2-6-3-5(1)4-6/h1-4H2 .

Chemical Reactions Analysis

The chemical reactions involving 1,4-Diazabicyclo[2.1.1]hexane are significant due to their defined exit vectors . Many substitution patterns are underexplored as building blocks . The process involves a photocatalytic cycloaddition reaction that provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .

Physical And Chemical Properties Analysis

1,4-Diazabicyclo[2.1.1]hexane is a white to off-white solid . It has a molecular weight of 84.12 . It is stored in an inert atmosphere at 2-8°C .

科学研究应用

1. Catalysis of Morita–Baylis–Hillman and Knoevenagel Reactions 1,4-Diazabicyclo[2.2.2]octane (DABCO) is frequently used as a base, catalyst, and reagent in organic chemistry . It has been particularly effective in catalyzing Morita–Baylis–Hillman and Knoevenagel reactions .

Supernucleophile in Organic Reactions

The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This makes DABCO a supernucleophile, enabling it to catalyze a series of organic reactions .

Building Block for 1,4-Disubstituted Piperazines

DABCO is used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines .

Source of Sulfur Dioxide

Some derivatives of DABCO, such as 1,4-diazabicyclo[2.2.2]octane bis (sulfur dioxide) adduct (DABSO), can serve as a source of SO2 .

Electrophilic Fluorinating Agent

1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis (tetrafluoroborate) (Selectfluor), a derivative of DABCO, is used as an electrophilic fluorinating agent .

Synthesis of Polysubstituted Bicyclo[2.1.1]hexanes

A photocatalytic cycloaddition reaction that provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns has been described . This method enables the synthesis of bridge-substituted structures that represent ortho-, meta-, and polysubstituted benzene bioisosteres .

Exploration of New Chemical Space

The additional exit vectors from the bridge positions of polysubstituted bicyclo[2.1.1]hexanes provide opportunities to explore chemical space that is inaccessible to aromatic motifs .

Fluorescence and Decomposition Studies

Studies have been conducted on the fluorescence and decomposition of DABCO in a glow discharge . These studies have provided insights into the excitation processes that operate on the DABCO molecule .

作用机制

Target of Action

1,4-Diazabicyclo[2.1.1]hexane is a versatile compound used in various applications in organic chemistry . It is frequently used as a base, catalyst, and reagent

Mode of Action

The mode of action of 1,4-Diazabicyclo[2.1.1]hexane involves its basic, nucleophilic, and catalytic properties . It is commonly used for organic synthesis as a weak Lewis base . The cyclic structure of 1,4-Diazabicyclo[2.1.1]hexane and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This allows 1,4-Diazabicyclo[2.1.1]hexane to exhibit the properties of an uncharged supernucleophile .

Biochemical Pathways

The biochemical pathways affected by 1,4-Diazabicyclo[21It is known to be used as a catalyst for a series of organic reactions , such as the Morita–Baylis–Hillman reaction .

Result of Action

The molecular and cellular effects of 1,4-Diazabicyclo[21It is known to be used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,4-Diazabicyclo[21Due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward co2 and air moisture, 1,4-diazabicyclo[211]hexane must be stored under an inert gas atmosphere in a refrigerator .

安全和危害

未来方向

The future directions for 1,4-Diazabicyclo[2.1.1]hexane involve the exploration of opportunities currently hampered by the scarcity of methods that enable the preparation of the required compounds . The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design .

属性

IUPAC Name |

1,4-diazabicyclo[2.1.1]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-2-6-3-5(1)4-6/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLVJRQJDZMNDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CN1C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diazabicyclo[2.1.1]hexane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate](/img/structure/B2554123.png)

![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2554124.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2554125.png)

![N-(3-acetylphenyl)-2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2554126.png)

![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2554127.png)

![N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2554135.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile](/img/structure/B2554142.png)